molecular formula C11H17ClN2O2 B1455010 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride CAS No. 1193387-23-3

1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride

Cat. No.: B1455010
CAS No.: 1193387-23-3
M. Wt: 244.72 g/mol
InChI Key: OHZWUAUKYABVCD-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H17ClN2O2 and a molecular weight of 244.72 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Chemical Reactions Analysis

1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride can be compared with other similar compounds, such as:

  • 1-[(2,5-Dimethylfuran-3-yl)carbonyl]piperidine hydrochloride
  • 1-[(2,5-Dimethylfuran-3-yl)carbonyl]morpholine hydrochloride

These compounds share similar structural features but differ in the heterocyclic ring attached to the furan moiety. The unique properties of this compound, such as its specific binding affinity and reactivity, make it distinct from these related compounds .

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-8-7-10(9(2)15-8)11(14)13-5-3-12-4-6-13;/h7,12H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZWUAUKYABVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.